molecular formula C24H15BrClN5 B11121400 6-bromo-2-{(2E)-2-[(2-chloroquinolin-3-yl)methylidene]hydrazinyl}-4-phenylquinazoline

6-bromo-2-{(2E)-2-[(2-chloroquinolin-3-yl)methylidene]hydrazinyl}-4-phenylquinazoline

Cat. No.: B11121400
M. Wt: 488.8 g/mol
InChI Key: GVDGQBXGQXGJEO-MZJWZYIUSA-N
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Description

6-BROMO-2-[(2E)-2-[(2-CHLOROQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of bromine, chlorine, and phenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-[(2E)-2-[(2-CHLOROQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 6-bromo-4-phenylquinazoline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like silver nanoparticles to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the reaction conditions and yields. The choice of solvents and catalysts may vary based on the availability and cost-effectiveness for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-[(2E)-2-[(2-CHLOROQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

6-BROMO-2-[(2E)-2-[(2-CHLOROQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-BROMO-2-[(2E)-2-[(2-CHLOROQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    6-BROMO-2-CHLOROQUINOLIN-3-YL: A related compound with similar structural features but lacking the hydrazine and phenyl groups.

    4-PHENYLQUINAZOLINE: Another related compound that shares the quinazoline core but differs in the substituents.

Uniqueness

6-BROMO-2-[(2E)-2-[(2-CHLOROQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE is unique due to the presence of both bromine and chlorine atoms, as well as the hydrazine and phenyl groups

Properties

Molecular Formula

C24H15BrClN5

Molecular Weight

488.8 g/mol

IUPAC Name

6-bromo-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-4-phenylquinazolin-2-amine

InChI

InChI=1S/C24H15BrClN5/c25-18-10-11-21-19(13-18)22(15-6-2-1-3-7-15)30-24(29-21)31-27-14-17-12-16-8-4-5-9-20(16)28-23(17)26/h1-14H,(H,29,30,31)/b27-14+

InChI Key

GVDGQBXGQXGJEO-MZJWZYIUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N/N=C/C4=CC5=CC=CC=C5N=C4Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NN=CC4=CC5=CC=CC=C5N=C4Cl

Origin of Product

United States

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